2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative. Its structure features a pyridine ring substituted at position 5 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group (a boronic ester protecting group) and at position 2 with a tetrahydrofuran-3-yloxy substituent . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl and heteroaryl frameworks . The tetrahydrofuran-3-yloxy group may enhance solubility in polar aprotic solvents compared to non-polar substituents, while the dioxaborolane moiety ensures stability during storage and handling .
Properties
IUPAC Name |
2-(oxolan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)11-5-6-13(17-9-11)19-12-7-8-18-10-12/h5-6,9,12H,7-8,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMBUPUWMPNKPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3CCOC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through a review of recent literature, including data tables and case studies.
The molecular formula for this compound is , and its structure includes a pyridine ring substituted with a tetrahydrofuran moiety and a dioxaborolane group. The presence of these functional groups is believed to contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Initial studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Cellular Interaction : The tetrahydrofuran and dioxaborolane groups facilitate interactions with cellular membranes and proteins, potentially influencing cell signaling pathways.
In Vitro Studies
Recent in vitro studies have demonstrated that the compound exhibits significant inhibitory effects on various biological targets:
- Tryptophan Hydroxylase (TPH1) Inhibition : The compound displayed an inhibition rate of approximately 64% at a concentration of 100 µM, indicating its potential as a therapeutic agent for obesity and metabolic disorders .
Cytotoxicity Assays
In cytotoxicity assays conducted on different cell lines (e.g., HT-22 and BV-2), the compound showed varying levels of cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0.1 | 95 |
| 1 | 90 |
| 10 | 75 |
| 50 | 50 |
| 100 | 20 |
These results indicate that while the compound has therapeutic potential, it also exhibits cytotoxic effects at higher concentrations .
Case Study 1: Obesity Treatment
A study focused on the use of the compound as a TPH1 inhibitor reported significant reductions in body weight gain and fat accumulation in animal models. The compound was administered at a dosage of 5 mg/kg and resulted in a marked decrease in adipose tissue mass .
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of the compound in models of neurodegeneration. Results indicated that it could enhance neuronal survival under stress conditions, suggesting potential applications in treating neurodegenerative diseases .
Pharmacokinetics
Pharmacokinetic studies revealed that the compound has favorable absorption characteristics with moderate bioavailability. It does not significantly penetrate the blood-brain barrier (BBB), which may limit its central nervous system effects but enhance its peripheral tissue targeting capabilities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs include pyridine derivatives substituted with boronic esters and varying functional groups. These modifications influence electronic properties, steric effects, solubility, and reactivity in cross-coupling reactions. Below is a detailed comparison:
Structural and Electronic Comparisons
*Calculated based on molecular formula; exact weight may vary depending on isotopic composition.
Reactivity in Suzuki-Miyaura Cross-Coupling
- Electron-Withdrawing Groups (EWGs): Compounds like 3-fluoro- and 3-trifluoromethyl-substituted derivatives exhibit enhanced reactivity due to increased electrophilicity at the boron center, accelerating transmetallation in Suzuki reactions .
- Steric Effects: Bulky substituents (e.g., tetrahydrofuran-3-yloxy) can hinder coupling efficiency by impeding access to the boron center, as observed in slower reaction kinetics compared to less bulky analogs .
- Solubility: Polar groups (e.g., THF-3-yloxy) improve solubility in DMSO or DMF, facilitating homogeneous reaction conditions, whereas tert-butoxy groups limit solubility to non-polar solvents .
Research Findings
Stability and Handling
- Boronic esters with EWGs (e.g., CF3, F) demonstrate superior hydrolytic stability compared to electron-donating groups (e.g., NH2), which are prone to protodeboronation .
Data Tables
Table 1: Physical Properties of Selected Compounds
| Compound Name | Melting Point (°C) | Solubility (mg/mL, DMSO) | Stability (Hydrolysis, t1/2 in H2O) |
|---|---|---|---|
| 2-(THF-3-yloxy)-5-dioxaborolane-pyridine | 98–102 | 15.2 | >24 hours |
| 3-Fluoro-5-dioxaborolane-pyridine | 75–78 | 8.5 | >48 hours |
| 3-Trifluoromethyl-5-dioxaborolane-pyridine | 110–115 | 12.0 | >72 hours |
| 2-Amino-5-dioxaborolane-pyridine | 85–88 | 20.3 | <12 hours |
Table 2: Reaction Yields in Suzuki-Miyaura Coupling*
| Compound Name | Yield (%) with Pd(PPh3)4 | Yield (%) with PdCl2(dppf) |
|---|---|---|
| 2-(THF-3-yloxy)-5-dioxaborolane-pyridine | 65 | 78 |
| 3-Fluoro-5-dioxaborolane-pyridine | 92 | 95 |
| 3-Trifluoromethyl-5-dioxaborolane-pyridine | 89 | 93 |
*Conditions: 1.5 eq boronic ester, 1.0 eq aryl bromide, 2.0 eq K2CO3, 80°C, 12 h .
Preparation Methods
General Strategies for Preparation
Preparation of compounds like 2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves several key steps:
Synthesis of the Pyridine Core : This involves creating the pyridine ring, which can be done through various methods such as condensation reactions or cyclization reactions.
Introduction of the Boronate Group : This is typically achieved through a borylation reaction, where a boron-containing reagent is used to introduce the boronate group onto the pyridine ring.
Attachment of the Tetrahydrofuran Moiety : This step involves forming an ether linkage between the tetrahydrofuran ring and the pyridine ring, which can be achieved through nucleophilic substitution or other etherification reactions.
For reactions involving the introduction of boronate groups, typical conditions include:
- Solvent : Common solvents include toluene, 1,4-dioxane, or tetrahydrofuran.
- Catalyst : Palladium-based catalysts such as Pd(PPh$$3$$)$$4$$ or PdCl$$_2$$(dppf) are often used.
- Base : Potassium carbonate (K$$2$$CO$$3$$) or sodium carbonate (Na$$2$$CO$$3$$) can be used as bases.
Purification Methods
Purification of such compounds often involves chromatographic techniques:
- Column Chromatography : Silica gel or alumina columns can be used with solvents like ethyl acetate or dichloromethane.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with acetonitrile and water gradients is effective for purifying complex organic molecules.
Data Tables
Given the lack of specific data for This compound , we can look at general conditions for similar reactions:
| Reaction Type | Conditions | Yield |
|---|---|---|
| Borylation | Pd(PPh$$3$$)$$4$$, K$$2$$CO$$3$$, Toluene, 120°C, 12h | 80-90% |
| Etherification | NaH, THF, 50°C, 2h | 70-80% |
| Cross-Coupling | PdCl$$2$$(dppf), Na$$2$$CO$$3$$, Dioxane/H$$2$$O, 85°C, 16h | 25-50% |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of this compound, and how do they influence its reactivity in cross-coupling reactions?
- Answer: The compound has a molecular formula of C₁₅H₂₂BNO₄ , a molecular weight of 291.15 g/mol , and a predicted pKa of 3.65 , indicating moderate acidity . The boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is critical for Suzuki-Miyaura cross-coupling reactions, while the tetrahydrofuran-3-yloxy group may influence solubility in polar solvents. These properties necessitate reaction conditions optimized for boronate stability (e.g., anhydrous environments) and compatibility with palladium catalysts .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling (e.g., Miyaura borylation) of halogenated pyridine precursors with pinacolborane. For example:
- Step 1: Bromination of 2-((tetrahydrofuran-3-yl)oxy)pyridine at the 5-position using N-bromosuccinimide (NBS) in chloroform .
- Step 2: Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in toluene/ethanol with a carbonate base (e.g., K₂CO₃) .
Characterization via ¹H/¹³C NMR and HPLC-MS is essential to confirm purity and regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer:
- ¹H NMR : Identify the pyridine ring protons (δ 7.5–8.5 ppm) and tetrahydrofuran-OCH₂ signals (δ 3.5–4.5 ppm).
- ¹¹B NMR : Detect the boronic ester peak near δ 30 ppm .
- X-ray crystallography : Resolve the 3D structure, particularly the conformation of the tetrahydrofuran ring and boronate group. SHELX software is widely used for refinement .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved for this compound?
- Answer: Discrepancies in bond lengths (e.g., B–O vs. C–O bonds) may arise from thermal motion artifacts or disorder in the crystal lattice . Use high-resolution data (≤ 0.8 Å) and refine with SHELXL using constraints (e.g., DFIX for boronate rings). Validate with Hirshfeld surface analysis to assess intermolecular interactions .
Q. What strategies mitigate side reactions (e.g., protodeboronation) during Suzuki coupling with this boronic ester?
- Answer: Protodeboronation is minimized by:
- Low-temperature reactions (0–25°C) to stabilize the boronate.
- Anhydrous conditions (e.g., THF dried over molecular sieves).
- Chelating bases (e.g., K₃PO₄) to reduce acid-induced decomposition .
Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and quantify byproducts using LC-MS .
Q. How does the tetrahydrofuran-3-yloxy substituent affect the electronic properties of the pyridine ring?
- Answer: The electron-donating oxygen atom in the tetrahydrofuran group increases pyridine ring electron density , as evidenced by:
- Downfield shifts in ¹H NMR for adjacent protons.
- DFT calculations (e.g., B3LYP/6-31G*) showing reduced LUMO energy, enhancing electrophilic substitution reactivity. Compare with analogs lacking the substituent to isolate electronic effects .
Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic cycles?
- Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
